6-Phenyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Phenyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring system with a phenyl group attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reduction of 6-phenylquinoxaline using hydrogenation techniques. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as peroxides or oxygen in the presence of catalysts.
Reduction: Hydrogen gas with catalysts like Pd/C or Raney nickel.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
6-Phenyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
- 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
- 1,2,3,4-Tetrahydroquinoline
- 2-Methyl-1,2,3,4-tetrahydroquinoxaline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the phenyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and applications, making it a valuable compound for specific research and industrial purposes .
Properties
CAS No. |
6640-53-5 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H14N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-7,10,15-16H,8-9H2 |
InChI Key |
PAZDSAAJZJBDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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